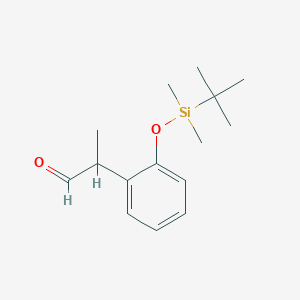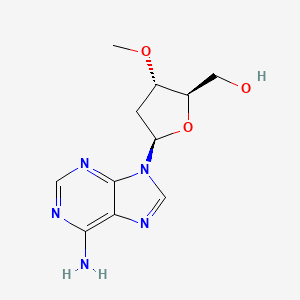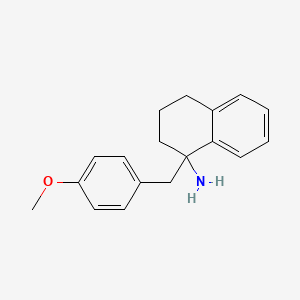
(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methoxyacetic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected pyrrolidine.
Formation of Methoxyacetic Acid Moiety: The Boc-protected pyrrolidine is then reacted with methoxyacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, allowing the compound to participate in various biochemical reactions. The methoxyacetic acid moiety can interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Vitexin Compound 1: Extracted from Chinese herbs, used in cancer research.
Uniqueness: (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is unique due to its specific combination of functional groups, which provides versatility in synthetic applications and potential therapeutic uses. Its chiral nature also allows for enantioselective synthesis, making it valuable in the production of optically active compounds.
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(2S)-2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(13)9(17-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8?,9-/m0/s1 |
Clé InChI |
HNPBCAHTHZSMDP-GKAPJAKFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCCC1[C@@H](C(=O)O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)







![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)

